3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile
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Overview
Description
3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile is a compound that belongs to the class of indazole derivatives. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable candidate for drug development and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group at the C2 position of the indole ring . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile has several scientific research applications:
Biology: Its biological activity makes it a candidate for studying various biochemical pathways and interactions, including enzyme inhibition and receptor binding.
Industry: Its stability and lipophilicity make it useful in the development of materials with specific properties, such as coatings and polymers.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Trifluoromethylindoles: Compounds with a trifluoromethyl group on the indole ring, similar to the target compound.
FDA-approved trifluoromethyl-containing drugs: Various drugs containing the trifluoromethyl group, such as alpelisib and pexidartinib.
Uniqueness
3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl)propanenitrile is unique due to its specific combination of the indazole core and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-2-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c12-11(13,14)10-8-4-1-2-5-9(8)16-17(10)7-3-6-15/h1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVRXPIATAZEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)C(F)(F)F)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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